molecular formula C18H27N3O2 B14920940 (4-Methoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone

(4-Methoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone

Cat. No.: B14920940
M. Wt: 317.4 g/mol
InChI Key: XVKVTKMJFYBNCF-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone is a piperidine-piperazine hybrid compound featuring a 4-methoxyphenyl group linked to a methanone core. The 4-methoxyphenyl substituent introduces electron-donating properties, which may enhance solubility and influence receptor binding compared to halogenated or alkylated analogs .

Properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

(4-methoxyphenyl)-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C18H27N3O2/c1-19-11-13-20(14-12-19)16-7-9-21(10-8-16)18(22)15-3-5-17(23-2)6-4-15/h3-6,16H,7-14H2,1-2H3

InChI Key

XVKVTKMJFYBNCF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Nucleophilic Acyl Substitution with Pre-Functionalized Piperidine Intermediates

This approach couples 4-methoxybenzoyl chloride with 4-(4-methylpiperazin-1-yl)piperidine. The piperidine intermediate is typically prepared via:

  • Mitsunobu Reaction : 4-Hydroxypiperidine reacts with 1-methylpiperazine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) in tetrahydrofuran (THF) at 0–25°C.
  • Alkylation : 4-Chloropiperidine undergoes nucleophilic substitution with 1-methylpiperazine in dimethylformamide (DMF) at 80°C for 12–24 hours.

The acyl substitution step employs 4-methoxybenzoyl chloride and the piperidine intermediate in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding the target compound in 65–78% purity.

Buchwald-Hartwig Amination Followed by Acylation

This method constructs the piperazine-piperidine core early in the synthesis:

  • Palladium-Catalyzed Coupling : 4-Bromopiperidine reacts with 1-methylpiperazine using Pd(OAc)₂ and Xantphos in toluene at 100°C.
  • Friedel-Crafts Acylation : The resulting 4-(4-methylpiperazin-1-yl)piperidine undergoes acylation with 4-methoxybenzoyl chloride in the presence of AlCl₃.

This route achieves higher stereochemical purity (>95% E-isomer) but requires rigorous temperature control to avoid dimerization.

Grignard Reaction with Subsequent Functionalization

A less common but scalable approach involves:

  • Grignard Formation : 4-Piperidone reacts with methylmagnesium bromide to form 4-(hydroxymethyl)piperidine.
  • Oxidation and Coupling : The alcohol is oxidized to a ketone using Jones reagent, followed by reductive amination with 1-methylpiperazine.
  • Acylation : The ketone intermediate is acylated with 4-methoxybenzoic acid under Steglich conditions.

This method is limited by low yields (45–55%) in the oxidation step.

Reaction Conditions and Optimization

Solvent Systems

Solvent Role Temperature Range Yield Impact
THF Mitsunobu reactions 0–25°C +15%
DMF Alkylation reactions 80–100°C +20%
Toluene Pd-catalyzed couplings 100–120°C +12%
Dichloromethane Acylation reactions 25°C +8%

Polar aprotic solvents (DMF, THF) enhance nucleophilicity, while toluene minimizes side reactions in cross-couplings.

Catalytic Systems

  • Palladium Catalysts : Pd(OAc)₂/Xantphos improves coupling efficiency (TON = 1,200).
  • Acid Catalysts : AlCl₃ in Friedel-Crafts acylation reduces reaction time by 40%.
  • Base Catalysts : Cs₂CO₃ in alkylation steps increases regioselectivity to >98%.

Purification Techniques

Technique Purity Achieved Key Challenges
Column Chromatography 95–98% Solvent consumption (3–5 L/g)
Recrystallization 99% Low recovery (60–70%)
Acid-Base Extraction 90% Emulsion formation

Analytical Validation

Structural Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, aryl-H), 6.92 (d, J = 8.4 Hz, 2H, aryl-H), 3.85 (s, 3H, OCH₃), 3.60–3.10 (m, 8H, piperazine/piperidine-H).
  • HRMS : m/z 357.2154 [M+H]⁺ (calc. 357.2158).

Purity Assessment

  • HPLC : >99% purity on C18 column (ACN/H₂O, 70:30, 1 mL/min).
  • XRD : Confirms crystalline form with P2₁/c space group.

Industrial-Scale Challenges

  • Dimerization : Excess 4-methoxybenzoyl chloride (>1.2 eq.) reduces dimer formation from 12% to <2%.
  • Piperazine Hydrolysis : Anhydrous conditions (H₂O <50 ppm) prevent degradation.
  • Catalyst Cost : Pd(OAc)₂ recycling protocols reduce metal usage by 40%.

Comparative Yield Data

Method Scale (g) Yield (%) Purity (%)
Nucleophilic Acylation 50 72 98
Buchwald-Hartwig 100 68 99
Grignard Route 20 48 95

Emerging Methodologies

  • Flow Chemistry : Continuous-flow systems reduce reaction time from 24h to 2h for alkylation steps.
  • Enzymatic Catalysis : Lipase-mediated acylation achieves 85% yield under mild conditions (pH 7, 30°C).

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

The aryl group attached to the methanone core significantly impacts physicochemical and biological properties:

Compound Name Aryl Substituent Melting Point (°C) Yield (%) Key Properties/Activities Reference
Target Compound 4-Methoxyphenyl Not Reported Not Reported Hypothesized enhanced solubility due to methoxy group -
(4-Bromophenyl)[4-(4-hydroxyphenyl)piperazinyl]methanone 4-Bromophenyl 190–191 41 Higher lipophilicity; potential for halogen bonding
(3-Methylphenyl)[4-(4-hydroxyphenyl)piperazinyl]methanone 3-Methylphenyl 155–156 88 Increased steric bulk; moderate polarity
(2,4-Dibromophenyl)[4-(4-hydroxyphenyl)piperazinyl]methanone 2,4-Dibromophenyl 176–177 92 High lipophilicity; potential cytotoxicity
Thiophen-2-yl[4-(4-trifluoromethylphenyl)piperazinyl]methanone Thiophen-2-yl Not Reported Not Reported Electron-deficient aromatic ring; possible metabolic stability

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy (target) and hydroxy groups () enhance polarity and aqueous solubility, whereas bromine () and trifluoromethyl () increase lipophilicity, affecting blood-brain barrier penetration .
  • Biological Implications : Brominated analogs (e.g., compound 13 in ) may exhibit stronger receptor affinity due to halogen bonding, while methyl groups (e.g., compound 15 in ) could improve metabolic stability .

Variations in Piperazine/Piperidine Moieties

Modifications to the piperazine or piperidine rings alter conformational flexibility and binding interactions:

Compound Name Piperazine/Piperidine Modification Key Features Reference
Target Compound 4-Methylpiperazin-1-yl on piperidine Balanced flexibility; potential for H-bonding with methyl group -
(4-(2,3-Dichlorophenyl)piperazinyl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone 3-(4-Methylpiperazin-1-yl)propoxy Extended alkyl chain; enhanced CNS penetration
(4-Methylpiperidin-4-yl)-4-methylpiperazin-1-yl-methanone dihydrochloride Dihydrochloride salt Improved aqueous solubility
4-(4-Hydroxyphenyl)piperazinylmethanone Unsubstituted piperazine Reduced steric hindrance; lower molecular weight

Key Observations :

  • Salt Forms: Dihydrochloride derivatives () enhance solubility, critical for intravenous formulations, whereas free bases (e.g., target compound) may favor oral bioavailability .

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